molecular formula C8H12N2O2S B3070830 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid CAS No. 1006352-67-5

2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Cat. No. B3070830
CAS RN: 1006352-67-5
M. Wt: 200.26 g/mol
InChI Key: GQEIVKMZGKCEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid” is a chemical compound . It is a solid substance . Its empirical formula is C8H12N2O2S and its molecular weight is 200.26 . The SMILES string representation of this compound is O=C(O)CSCC1=CN©N=C1C .


Molecular Structure Analysis

The molecular structure of “2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid” can be represented by the SMILES string O=C(O)CSCC1=CN©N=C1C . This indicates that the compound contains a carboxylic acid group (O=C(O)), a thioether group (CSC), and a 1,3-dimethyl-1H-pyrazol-4-yl group (CC1=CN©N=C1C).


Physical And Chemical Properties Analysis

“2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid” is a solid substance . Its empirical formula is C8H12N2O2S and its molecular weight is 200.26 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. Researchers have explored the antileishmanial potential of pyrazole derivatives. In a study , compound 13 (a hydrazine-coupled pyrazole) displayed remarkable antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system . The GHS pictogram for this compound is GHS07, which represents a warning for acute toxicity .

properties

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-7(3-10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEIVKMZGKCEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Reactant of Route 6
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.